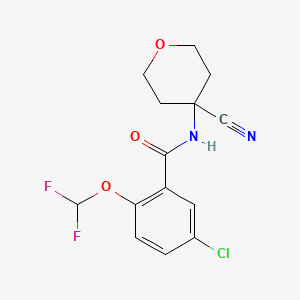
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide, also known as BAY 73-6691, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide 73-6691 has been studied for its potential applications in various fields of research, including oncology, neurology, and cardiovascular diseases. In oncology, this compound 73-6691 has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In neurology, this compound 73-6691 has been studied for its potential use in the treatment of neuropathic pain. In cardiovascular diseases, this compound 73-6691 has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Mecanismo De Acción
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide 73-6691 is a selective inhibitor of the MAPK pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, this compound 73-6691 can prevent the growth of cancer cells. In addition, this compound 73-6691 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. This mechanism of action may explain its potential use in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 73-6691 can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound 73-6691 has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension. In vivo studies have shown that this compound 73-6691 can reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of the MAPK pathway, which makes it useful for studying the role of this pathway in various cellular processes. In addition, this compound 73-6691 has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other chemotherapeutic agents. However, the limited solubility of this compound 73-6691 in water may pose a challenge in some lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide 73-6691. One direction is to study its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms of action of this compound 73-6691 and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound 73-6691 is a chemical compound that has shown potential applications in various fields of research. Its selective inhibition of the MAPK pathway and its vasodilatory effects make it a promising candidate for the treatment of cancer, neuropathic pain, and hypertension. However, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide 73-6691 involves the reaction of 5-chloro-2-(difluoromethoxy)benzoic acid with 4-cyanooxan-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound 73-6691.
Propiedades
IUPAC Name |
5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O3/c15-9-1-2-11(22-13(16)17)10(7-9)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNVLKKNYAORLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


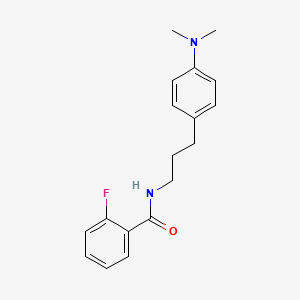
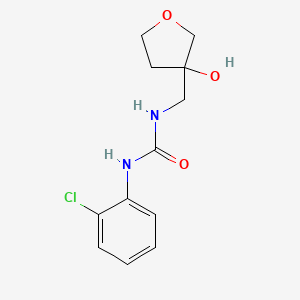
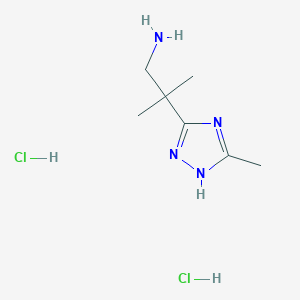
![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)
![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)
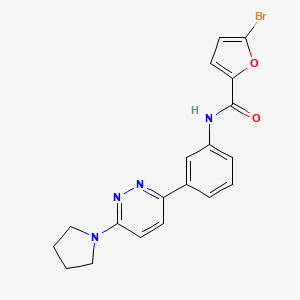
![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)
![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)
